![molecular formula C9H6ClNO2S B13033578 5-Chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13033578.png)
5-Chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reagents: Methyl iodide and a base such as sodium hydride.
Step 3: Carboxylation
Reagents: Carbon dioxide and a suitable catalyst.
Conditions: High-pressure conditions to facilitate the carboxylation reaction.
Industrial Production Methods
Industrial production of 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions
-
Step 1: Formation of Thieno Ring
Reagents: 2-chloronicotinic acid, sulfur, and a base such as potassium carbonate.
Conditions: Heating the mixture under reflux conditions to promote cyclization.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid can undergo various types of chemical reactions, including:
-
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out under acidic or basic conditions.
-
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions to prevent unwanted side reactions.
-
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Reagents: Nucleophiles such as amines or thiols.
Conditions: Carried out under mild to moderate conditions to ensure selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines or thiols.
Applications De Recherche Scientifique
5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid has several scientific research applications, including:
-
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Its unique structure allows for the exploration of various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
-
Materials Science: The compound’s heterocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties. It can be used in the synthesis of organic semiconductors or as a precursor for the fabrication of thin films.
-
Chemical Biology: The compound can be employed in chemical biology studies to investigate its interactions with biological macromolecules such as proteins and nucleic acids. This can provide insights into its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes such as cyclooxygenase or lipoxygenase, which are involved in the production of inflammatory mediators.
Receptors: It may also interact with receptors such as G-protein-coupled receptors or nuclear receptors, modulating their activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid
- 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
- 2-(methylthio)pyridine-3-carboxylic acid
Uniqueness
5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid is unique due to its specific thieno[2,3-c]pyridine core structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H6ClNO2S |
|---|---|
Poids moléculaire |
227.67 g/mol |
Nom IUPAC |
5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H6ClNO2S/c1-4-5-2-7(10)11-3-6(5)14-8(4)9(12)13/h2-3H,1H3,(H,12,13) |
Clé InChI |
PMNVLIXDOLXRNU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=CN=C(C=C12)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


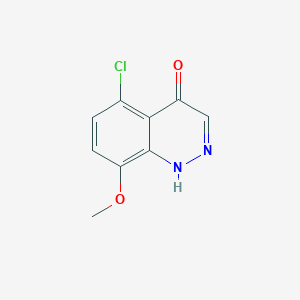
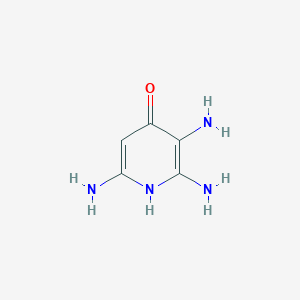

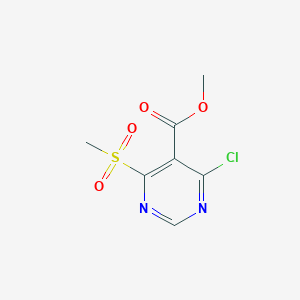
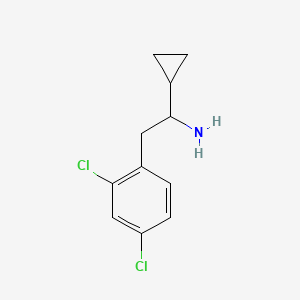


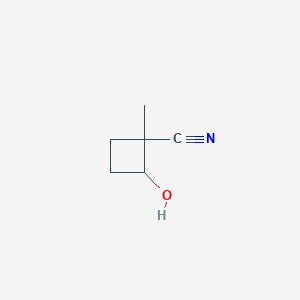

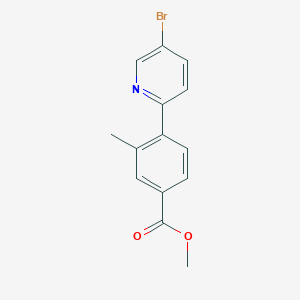
![(2R)-2-Amino-3-[4-(difluoromethyl)phenyl]propanoic acid](/img/structure/B13033551.png)
![3-(3-Chlorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13033557.png)
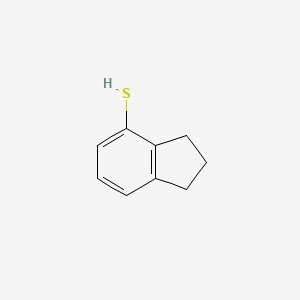
![6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13033576.png)
